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Introduction

AMG319 is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the
delta isoform of phosphoinositide 3-kinase (P13Kd).[1] The PI3K signaling pathway is a critical
mediator of numerous cellular functions, including proliferation, survival, differentiation, and
metabolism.[2] Within the hematopoietic system, the PI3Kd isoform is predominantly expressed
and plays an essential role in B-cell receptor (BCR) signaling.[2] Dysregulation of the BCR-
PI3Kd axis is a known driver in the pathogenesis of various B-cell malignancies, such as
Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL), making PI3Kd a
key therapeutic target.[2][3] AMG319 was developed to specifically target this pathway, thereby
inhibiting the downstream signals that promote the growth and survival of malignant B-cells.[3]

Mechanism of Action

The B-cell receptor is a transmembrane complex that, upon antigen binding, initiates a
signaling cascade crucial for B-cell activation, proliferation, and survival. A key event in this
cascade is the activation of Class | PI3Ks.

» BCR Activation: Antigen binding to the BCR triggers the phosphorylation of immunoreceptor
tyrosine-based activation motifs (ITAMs) within the receptor's accessory proteins, CD79a
and CD79b.
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e Syk and BTK Activation: This phosphorylation event recruits and activates spleen tyrosine
kinase (Syk), which in turn activates downstream effectors, including Bruton's tyrosine kinase
(BTK).

o PI3Kd Recruitment and Activation: PI3KJ is recruited to the plasma membrane and
activated.

o PIP3 Production: Activated PI3Kd phosphorylates the membrane lipid phosphatidylinositol
4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-
trisphosphate (PIP3).

o Downstream Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin
homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein
kinase B). This recruitment to the membrane allows for the phosphorylation and activation of
Akt.

o Cellular Response: Activated Akt proceeds to phosphorylate a multitude of downstream
substrates, promoting cell survival, proliferation, and growth.

AMG319 exerts its therapeutic effect by competitively binding to the ATP-binding site of the
PI3Kd catalytic subunit. This inhibition blocks the conversion of PIP2 to PIP3, thereby
preventing the activation of Akt and interrupting the entire downstream signaling cascade that
is critical for the proliferation and survival of B-lymphocytes.[1]
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B-cell receptor signaling pathway and inhibition by AMG319.

Data Presentation

The following tables summarize the quantitative data for AMG319 from preclinical and clinical
studies.

Table 1: Preclinical In Vitro Potency and Selectivity
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Target/Stim . Selectivity
Assay Type Species IC50 Reference
ulus vs. PI3Kd
Enzyme
PI3KS <10 nM [4]
Assay
PI3Ka - >5000-fold [4]
PI3KB - >200-fold [4]
PI3Ky - >200-fold [4]
Cell-Based BCR Cross- Murine
- <5nM [4]
pAkt Assay linking (Splenocytes)
Human anti-lgD
Whole Blood (CD69 Human 16 nM [3]
Assay expression)

Table 2: Phase | Clinical Trial Results (NCT01300026)
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Parameter Details Reference

28 adults with
Patient Population relapsed/refractory lymphoid [5]
malignancies (25 CLL, 3 NHL)

] 25, 50, 100, 200, 300, and 400
Dose Escalation ) [5]
mg once daily (QD)

] Not reached at doses up to
Maximum Tolerated Dose [5]
400 mg QD

1 event: Grade 3 hemolytic
Dose-Limiting Toxicity anemia at 25 mg in one CLL [5]

patient

Linear absorption; mean
Pharmacokinetics (PK) plasma half-life of 3.8 to 6.6 [5]

hours

Dose-dependent inhibition of
Pharmacodynamics (PD) BCR-induced pAkt in patient [5]
CLL samples

Near-complete pAkt inhibition
for 24 hours at the 400 mg [5]
dose

o _ Anti-tumor activity observed at
Preliminary Efficacy (CLL) [5]
all dose levels

13 of 15 CLL patients at 200-
400 mg doses remained on 5]
study after a median follow-up

of 30 weeks

75% of patients had =1
Adverse Events (AES) treatment-related AE (25% [5]

were Grade =3)

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

PI3Kd Enzyme Inhibition Assay (Alphascreen)

This assay quantifies the ability of AMG319 to inhibit the enzymatic activity of PI3Kd by
measuring the production of PIP3.

e Principle: A competitive immunoassay format where biotinylated PIP3 (generated by the
enzyme) competes with a fluorescently labeled PIP3 tracer for binding to a GST-tagged PH
domain protein, which is in turn captured by glutathione-coated acceptor beads. Proximity of
donor and acceptor beads generates a signal, which is inversely proportional to the
enzyme's activity.

e Materials: Recombinant PI3Kd enzyme, PI(4,5)P2 substrate, ATP, biotinylated-1P4,
streptavidin-donor beads, anti-GST-acceptor beads, assay buffer (e.g., 50 mM Tris-HCI, 100
mM NacCl, 14 mM MgClz2).

e Procedure:

(¢]

Prepare serial dilutions of AMG319 in DMSO.

o In a 384-well plate, add PI3Kd enzyme to the assay buffer.

o Add the diluted AMG319 or DMSO vehicle control to the wells.

o Initiate the kinase reaction by adding a mixture of P1(4,5)P2 substrate and ATP.
o Incubate at room temperature to allow PIP3 production.

o Stop the reaction and add the detection mix containing the biotinylated-1P4, GST-PH
domain protein, streptavidin-donor beads, and anti-GST-acceptor beads.

o Incubate in the dark to allow for bead binding.
o Read the plate on a suitable plate reader (e.g., Envision).

o Calculate IC50 values by fitting the dose-response data to a four-parameter logistic
equation.
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Workflow for the PI3Kd Alphascreen enzyme inhibition assay.

B-Cell Proliferation Assay

This assay measures the effect of AMG319 on the proliferation of B-cells following stimulation

that mimics T-cell help and BCR engagement.

e Principle: Primary B-cells or B-cell lines are stimulated to proliferate. The viability or
proliferation is measured, typically via metabolic activity (e.g., MTS/CellTiter-Glo) or DNA
synthesis, in the presence of varying concentrations of the inhibitor.

o Materials: Isolated primary B-cells or a suitable B-cell line (e.g., from CLL patients), RPMI-
1640 culture medium with FBS, anti-IgM antibody, recombinant CD40 ligand (CD40L),

proliferation assay reagent (e.g., CellTiter-Glo®).
e Procedure:
o Plate B-cells in a 96-well culture plate.
o Add serial dilutions of AMG319 or DMSO vehicle control to the wells and pre-incubate.

o Add stimulating agents (e.g., anti-lgM and CD40L) to all wells except the unstimulated

control.
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[e]

Incubate the plate for a set period (e.g., 72 hours) at 37°C in a COz incubator.

o

Add the proliferation assay reagent (e.g., CellTiter-Glo®) to each well.

[¢]

Incubate as per the manufacturer's instructions.

[¢]

Measure the signal (luminescence for CellTiter-Glo®) on a plate reader.

[e]

Determine the IC50 for inhibition of proliferation.

Phospho-Akt (pAkt) Inhibition Assay in Human Whole
Blood

This pharmacodynamic assay measures the functional inhibition of the PI3K& pathway directly
in a clinically relevant matrix.

e Principle: Whole blood is treated with the inhibitor, then stimulated via the BCR. Red blood
cells are lysed, and white blood cells are fixed and permeabilized. B-cells are identified using
a surface marker (CD19), and the level of intracellular phosphorylated Akt (at Ser473) is
quantified by flow cytometry using a phospho-specific antibody.

o Materials: Freshly collected human whole blood (in sodium heparin tubes), anti-IgD antibody
for stimulation, AMG319, PhosFlow Lyse/Fix buffer, permeabilization buffer, fluorescently-
conjugated antibodies (e.g., anti-CD19, anti-pAkt Ser473).

e Procedure:
o Aliquot whole blood into tubes or a 96-well deep-well plate.
o Add serial dilutions of AMG319 or DMSO vehicle control and incubate briefly.

o Stimulate the samples with an optimal concentration of anti-IgD antibody for a short period
(e.g., 5-10 minutes) at 37°C. Leave one sample unstimulated as a negative control.

o Immediately stop the stimulation by adding a lysis/fixation buffer (e.g., BD PhosFlow
Lyse/Fix) and incubate.

o Centrifuge the cells, discard the supernatant, and wash.
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o Permeabilize the cells by resuspending the pellet in a cold permeabilization buffer (e.g.,
methanol-based).

o Wash the cells to remove the permeabilization buffer.

o Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface
markers (e.g., anti-CD19) and intracellular targets (e.g., anti-pAkt S473).

o Incubate in the dark.
o Wash the cells and resuspend in FACS bulffer.
o Acquire data on a flow cytometer.

o Analyze the data by gating on the CD19-positive B-cell population and quantifying the
median fluorescence intensity (MFI) of the pAkt signal.
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Workflow for pAkt inhibition analysis by flow cytometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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